Piperonyl butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with methanol, ethanol, benzene, Freons, Geons, petroleum oils, and other organic solvents

In water, 14.3 mg/L at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

piperonyl butoxide mechanism of action

Biochemical Mechanism of Action

Piperonyl butoxide (PBO) has little to no intrinsic insecticidal activity on its own but dramatically enhances the effectiveness of certain insecticides, such as pyrethrins and pyrethroids [1]. Its core function is to inhibit the insects' detoxification enzymes.

- Primary Target: Cytochrome P450 Monooxygenases (CYPs) [2] [3]: PBO's main mechanism is the inhibition of CYP enzymes, a critical component of the mixed-function oxidase (MFO) system [1] [2]. It acts as a "suicide substrate," forming a stable, inhibitory metabolite-intermediate complex with the heme iron in the CYP's active site, thereby blocking the enzyme's function [2].

- Consequence: Blocked Detoxification: Many insects resist pyrethroids by using their CYP enzymes to oxidize and detoxify the insecticide molecules. By inhibiting these CYPs, PBO prevents this detoxification, allowing a much higher concentration of the active insecticide to reach its target site within the insect, leading to lethality [1] [3].

- Impact on Other Enzymes: While CYPs are the primary target, research indicates PBO can also inhibit other enzymes, including certain glutathione S-transferases (GSTs) [2].

The table below summarizes the key proteins involved in PBO's mechanism.

| Protein/Enzyme | Role in Insecticide Resistance | Effect of PBO |

|---|---|---|

| Cytochrome P450 (CYP) | Primary enzyme for oxidative metabolism and detoxification of insecticides [3]. | Inhibition via stable complex formation, preventing insecticide breakdown [2]. |

| Glutathione S-Transferase (GST) | Conjugation-based detoxification [2]. | Suppression of some forms; effect is secondary to CYP inhibition [2]. |

| Carboxylesterase (COE) | Hydrolytic detoxification [3]. | Not directly inhibited; levels remain unchanged after exposure [3]. |

| Voltage-Gated Sodium Channel | Target site for pyrethroids; kdr mutations cause insensitivity [3]. | No direct effect; cannot overcome this form of resistance [3]. |

Experimental Insights and Protocols

Research into PBO's activity involves specific biochemical and molecular techniques to confirm its synergistic effect and understand the underlying mechanisms.

A Representative Experimental Workflow

The DOT script below outlines a general experimental approach for evaluating PBO's synergism, integrating common methodologies from recent studies.

Experimental workflow for evaluating PBO synergism in mosquitoes.

Detailed Methodologies

Bioassay and Synergism Testing [3]: The standard method to demonstrate PBO's effect is a WHO tube bioassay. Researchers pre-expose mosquitoes to a specific concentration of PBO (e.g., 4% for 1 hour) before exposing them to the primary insecticide. Mortality rates are compared between groups with and without PBO pre-exposure. A significant increase in mortality in the PBO group confirms the involvement of P450-mediated detoxification.

Biochemical Enzyme Quantification [3]: To directly measure the activity of detoxification enzymes, kinetic assays are performed on mosquito homogenates. These protocols quantify the baseline levels of enzymes like P450s, GSTs, and COEs in resistant versus susceptible strains. Furthermore, these assays can measure the suppression of P450 and GST activity following PBO exposure, providing direct evidence of inhibition.

Gene Expression Analysis [2]: RT-qPCR is a key technique for investigating the insect's response to PBO. This method measures changes in the mRNA levels of specific genes, such as Cyp4e2 and Cyp28a5, after PBO exposure. Studies show that PBO not only inhibits enzyme activity but also induces a unique transcriptional response, upregulating genes involved in both detoxification and lipid metabolism.

Complex Effects and Resistance Challenges

While PBO is a potent synergist, its effects are not always straightforward, and its overuse can lead to diminished efficacy.

Induction of Gene Expression: Beyond immediate inhibition, PBO exposure can trigger a compensatory upregulation of detoxification genes in insects. This unique gene expression profile suggests a complex physiological feedback mechanism that may involve lipid metabolism pathways [2].

Emerging Resistance: Mosquito populations, particularly Culex quinquefasciatus, are showing resistance to PBO-synergized pyrethroids [3]. This resistance can occur due to:

- Extremely high levels of P450 enzymes that the available PBO cannot fully inhibit [3].

- The presence of multiple, concurrent resistance mechanisms, such as kdr mutations alongside elevated enzyme levels, which PBO cannot address [3].

- This highlights the need for routine resistance monitoring in insect management programs [3].

Waning Efficacy in Field Studies: Evidence from public health trials shows that the protective effect of PBO-treated mosquito nets (PBO ITNs) can decrease significantly in the second year after distribution, whereas combinations of interventions like indoor residual spraying (IRS) with standard nets may offer more sustained control [4].

Conclusion

This compound remains a cornerstone synergist for mitigating insecticide resistance. Its primary mechanism involves the potent inhibition of cytochrome P450 enzymes. However, a comprehensive understanding requires recognizing its subsequent effects on gene expression and the very real challenge of emerging resistance in field populations. Effective use of PBO in research and pest management relies on robust bioassays, biochemical analyses, and molecular techniques to monitor its impact and efficacy over time.

References

PBO cytochrome P450 inhibition

Mechanisms of PBO Action

PBO primarily functions through two distinct inhibitory mechanisms:

- CYP450 Enzyme Inhibition: PBO potently inhibits a broad spectrum of cytochrome P450 enzymes. It acts as a synergist in thousands of insecticide products by inhibiting the CYP450-mediated detoxification of active insecticides in target pests, thereby enhancing their potency [1] [2]. The inhibition occurs because a metabolite of PBO forms a stable, inhibitory complex with the heme iron in the active site of the CYP450 enzyme, blocking its normal function [3].

- Sonic Hedgehog (Shh) Pathway Inhibition: Independently of its effect on CYP450s, PBO directly inhibits the Smoothened (SMO) receptor in the Shh signaling pathway [1]. This pathway is critical for embryonic development, and its disruption is linked to teratogenic outcomes.

The following diagram illustrates these two primary mechanisms of action.

PBO's dual mechanisms: CYP450 inhibition and Shh pathway disruption.

Quantitative Data on PBO Effects

The biological effects and risks of PBO are quantified through pharmacokinetic studies and toxicity assessments.

Table 1: Pharmacokinetic Parameters of PBO in Female C57BL/6J Mice [4]

| Parameter | Value | Administration Route & Details |

|---|---|---|

| Elimination Half-life | 6.5 hours (90% CI: 4.7–9.5 h) | Acute exposure via oral gavage |

| Systemic Oral Clearance | 83.3 ± 20.5 mL/h | Acute exposure via oral gavage |

| Relative Bioavailability | 41% | Dietary exposure (vs. gavage in oil) |

| Tissue Distribution | Concentration in visceral adipose tissue greatly exceeds serum | Both acute and dietary exposure |

Table 2: Toxicity and Regulatory Classifications for PBO [2]

| Aspect | Classification / Finding | Source / Context |

|---|---|---|

| Carcinogenicity (US EPA) | Group C (Possible Human Carcinogen) | Based on limited evidence in animals |

| Carcinogenicity (IARC) | Not classifiable as to its carcinogenicity to humans | National Pesticide Information Center |

| EU Harmonized Classification | Very toxic to aquatic life with long-lasting effects; Causes serious eye irritation | Official labeling requirement |

| Developmental Toxicity | Linked to structural malformations (brain, face, limbs) and neurodevelopmental abnormalities in rodent studies | Acts as a Sonic hedgehog pathway inhibitor [4] [1] |

Experimental Protocols & Research Findings

Key experimental models and their findings provide insights into PBO's effects across different species.

Table 3: Key Experimental Models and Findings for PBO

| Model System | Experimental Finding | Implication / Proposed Mechanism |

|---|---|---|

| Drosophila melanogaster (Fruit Fly) | PBO exposure induces the transcription of a subset of CYP450, GST, UGT, and EcKl genes [5] [3]. | Suggests a regulatory feedback loop where P450 inhibition triggers compensatory overexpression of detoxification genes. |

| Rainbow Trout | In vitro, PBO inhibited ECOD and EROD activities. In vivo, flow-through exposure induced these same activities and increased total CYP450 [6]. | PBO can have dual effects (inhibition and induction) depending on the exposure context, potentially altering isozyme composition. |

| Creeping Bentgrass | Co-application with PBO (and other CYP450 inhibitors) significantly increased injury from the herbicide topramezone [7]. | Confirms that plant tolerance to certain herbicides is dependent on CYP450-catalyzed metabolism, which PBO inhibits. |

| Pyrethroid-Resistant Mosquitoes | Combining PBO-ITNs with pirimiphos-methyl IRS reduced mosquito mortality compared to IRS alone, demonstrating antagonism [8]. | PBO inhibits the CYP450 enzymes required to activate the pro-insecticide pirimiphos-methyl, reducing its efficacy. |

Detailed Experimental Methodology

To illustrate how some of these findings were obtained, here is a detailed protocol from a key study:

Protocol: Establishing a Pharmacokinetic (PK) Model for Oral PBO Exposure in Mice [4] This protocol is used to relate PBO concentrations to developmental toxicity outcomes.

- Animal Model: Female C57BL/6J mice (8-14 weeks old).

- Dosing Regimens:

- Acute Exposure: A single dose of PBO (22–1800 mg/kg) suspended in olive oil administered via oral gavage.

- Dietary Exposure: Ad libitum consumption of chow diet containing 0.09% PBO.

- Sample Collection: Serum and adipose tissue samples collected at multiple time points post-exposure (from 0.5 h to 192 h).

- Bioanalysis:

- Technique: PBO concentrations in serum and tissue homogenates were quantified using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS).

- Model Fitting: Serum concentration-time data were fit to a linear one-compartment PK model using mixed-effects methods.

Critical Knowledge Gaps and Research Directions

Current research identifies several areas requiring further investigation [1]:

- Human Pharmacokinetics: The absorption, distribution, metabolism, and excretion of PBO in humans remain poorly characterized.

- Teratogenicity Mechanism: Further studies are needed to confirm the multifactorial model of PBO's teratogenicity, particularly how genetic susceptibility and other environmental factors interact with Shh pathway inhibition.

- Risk Assessment: Modern methods like Real-Life Risk Simulation (RLRS) are needed to better understand the health risks from co-exposure to PBO and other chemicals in everyday mixtures [2].

References

- 1. Examining the developmental toxicity of piperonyl butoxide ... [sciencedirect.com]

- 2. This compound: Friend or hidden foe? [publichealthtoxicology.com]

- 3. This compound elicits a robust transcriptional response ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic analysis of acute and dietary exposure to ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces the expression of cytochrome ... [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on hepatic cytochrome ... [pubmed.ncbi.nlm.nih.gov]

- 7. Reduce Creeping... | PLOS One Cytochrome P 450 Inhibitors [journals.plos.org]

- 8. Pyrethroid-piperonyl butoxide (PBO) nets reduce the ... [nature.com]

Comprehensive Technical Guide: Environmental Fate and Degradation of Piperonyl Butoxide (PBO)

Introduction and Chemical Identity

Piperonyl butoxide (PBO) is a synthetic pesticide synergist first registered for use in the 1950s and now found in over 2,500 pesticide products worldwide [1]. With annual usage in the United States estimated between 590,000 and 682,000 kg, understanding its environmental fate is critical for ecological risk assessment [2]. PBO possesses a methylenedioxyphenyl (MDP) moiety connected to a butoxyethyl side chain, with a molecular formula of C₁₉H₃₀O₅ [3]. Unlike active insecticides, PBO itself exhibits minimal direct insecticidal properties but enhances the potency of partner insecticides like pyrethrins and pyrethroids through biochemical synergy [1] [3].

Environmental Distribution and Fate Parameters

The following table summarizes key environmental fate parameters for PBO across different compartments:

Table 1: Environmental Fate Parameters of this compound

| Environmental Compartment | Half-Life | Key Factors Influencing Fate | Mobility Potential |

|---|---|---|---|

| Air [1] [3] | 3.4 hours to 1 day | Photodegradation (sunlight intensity) | Low persistence; rapid breakdown |

| Water (surface, sunlight-exposed) [1] [3] | 8.4 hours to several days | UV Light, Temperature, Oxygen Levels | Breaks down quickly; toxic to aquatic life |

| Soil (Aerobic, Sunlight) [1] [3] | 1 to 14 days | Microbial Activity, Sunlight, Soil Type (Organic Matter) | Low to moderate mobility |

| Soil (Anaerobic) [3] | Several weeks to months | Lack of Oxygen, Waterlogged Conditions | Higher persistence; slower degradation |

PBO exhibits low to moderate soil mobility, heavily influenced by soil composition. It can bind to soil particles, particularly in organic-rich soils, but may leach more easily in sandy soils with low organic content, raising concerns about groundwater contamination [1] [3]. Its low water solubility (approximately 2 mg/L at 20°C) contributes to this behavior [3].

Mechanisms of Degradation

PBO undergoes degradation in the environment through several pathways, with the primary mechanisms being photodegradation and biodegradation.

Photodegradation

Photodegradation is the most significant process for PBO breakdown in air and sunlit surface waters [1] [3]. The methylenedioxyphenyl group in its structure absorbs UV radiation, leading to the cleavage of chemical bonds. In aquatic environments exposed to sunlight, PBO has a short half-life of approximately 8.4 hours [1].

Biodegradation

In soil, microbial activity is a key driver of PBO degradation. The process can be conceptualized as follows:

Diagram 1: Microbial degradation pathway of PBO

Numerous bacterial and fungal species have been identified as capable of degrading PBO. In individual applications, genera such as Acremonium, Aspergillus, Microsphaeropsis, Westerdykella, Pseudomonas, and Staphylococcus have been used. Bacillus species have been employed both individually and as part of microbial consortia for this purpose [4]. The degradation process can be enhanced through bioaugmentation (introducing specific degrader microbes) or biostimulation (modifying the environment to stimulate indigenous microbial activity) [4].

Advanced Analytical and Experimental Methodologies

Protocols for Degradation Studies

4.1.1 Soil Half-Life Determination

- Soil Preparation: Collect representative soil samples (e.g., sandy loam, silt loam, clay loam). Sieve (<2 mm) and characterize for pH, organic matter content, and texture [3] [5].

- PBO Application: Apply PBO in a laboratory formulation or commercial product equivalent to field rates. Use radiolabeled ([¹⁴C]) PBO for precise tracking.

- Incubation: Incubate treated soils in biometer flasks in the dark at constant temperature (e.g., 25°C). Maintain aerobic conditions.

- Sampling and Extraction: Collect soil subsamples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28 days). Extract PBO and its metabolites using an appropriate solvent like acetonitrile or ethyl acetate.

- Analysis and Calculation: Quantify PBO residues using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Plot residue concentration over time and calculate half-life using first-order kinetics [3].

4.1.2 Aquatic Toxicity and Bioconcentration Bioassay

This protocol assesses PBO's toxicity and its synergistic effects with other contaminants on aquatic organisms [2].

- Test Organisms: Utilize larvae of sensitive aquatic species, such as grass shrimp (Palaemonetes pugio), water fleas (Ceriodaphnia dubia), or amphipods (Hyalella azteca).

- Exposure System:

- Prepare a range of PBO concentrations in filtered, aerated water at appropriate salinity.

- For synergistic studies, include sublethal concentrations of co-contaminants like PAHs (e.g., fluoranthene, benzo[a]pyrene).

- Experimental Design:

- Divide into "light" (to test phototoxicity) and "dark" conditions.

- Run tests in duplicate/triplicate with controls and carrier controls.

- Endpoint Measurement:

- Record mortality at 24, 48, 72, and 96 hours.

- For bioconcentration, analyze tissue residues of PAHs in exposed organisms using GC-MS.

- Data Analysis: Calculate LC₅₀ values using probit analysis. Statistically compare mortality and tissue residues between treatments with and without PBO [2].

The workflow for the aquatic bioassay is detailed below:

Diagram 2: Aquatic toxicity bioassay workflow

Analytical Methods for Quantification

Robust analytical methods are essential for tracking PBO and its transformation products in environmental samples.

Table 2: Analytical Methods for PBO Quantification

| Analyte | Sample Matrix | Extraction Method | Clean-up | Analytical Technique | Key Parameters |

|---|---|---|---|---|---|

| PBO [3] [5] | Water | Solid-Phase Extraction (SPE) | C18 cartridges | HPLC-UV / LC-MS/MS | LOD: ~0.1 ng/L |

| PBO [3] [5] | Soil, Sediment | Pressurized Liquid Extraction (PLE) or Sonication | Silica gel column | GC-MS / LC-MS/MS | - |

| PBO & Metabolites [3] | Biological Tissues | Accelerated Solvent Extraction (ASE) | Gel Permeation Chromatography (GPC) | LC-MS/MS (for metabolites) | - |

Ecological Impact and Risk Assessment

Toxicity to Non-Target Organisms

PBO exhibits a wide range of toxicity to non-target species, which is a critical consideration for environmental risk assessments.

Table 3: Ecotoxicological Profile of this compound

| Organism Group | Toxicity Level | Specific Data | Key Concerns |

|---|---|---|---|

| Aquatic Invertebrates [1] [2] | Moderately to Highly Toxic | LC₅₀: 330 μg/L (Water flea), 530 μg/L (Amphipod) [2] | Most sensitive group; reproduction affected at low doses |

| Fish [1] [3] | Moderately Toxic | 96-h LC₅₀: 0.015 mg/L (Rainbow trout) [3] | Risk from spray drift or runoff |

| Amphibians [1] | Highly Toxic (Tadpoles) | - | Vulnerable life stage |

| Bees [1] [3] | Practically Non-Toxic (Alone) | - | Mixture with pyrethrins increases risk |

| Birds & Mammals [1] [3] | Practically Non-Toxic | Acute oral LD₅₀ > 2150 mg/kg (Bobwhite quail) [3] | Low direct risk |

Synergistic Interactions with Environmental Contaminants

A significant ecological concern is PBO's ability to inhibit cytochrome P450 enzymes across species boundaries, potentially increasing the toxicity of co-occurring contaminants [2]. Research has demonstrated that PBO can significantly enhance the bioconcentration and photoinduced toxicity of Polycyclic Aromatic Hydrocarbons (PAHs), such as fluoranthene and benzo[a]pyrene, to larvae of the grass shrimp (Palaemonetes pugio) [2]. By inhibiting the metabolic detoxification of these PAHs, PBO leads to their increased accumulation, resulting in greater toxicity upon exposure to UV light. This interaction highlights a critical risk that is not accounted for in conventional risk assessments, which typically evaluate PBO in isolation [2].

Research Gaps and Future Directions

Despite existing knowledge, several research gaps need addressing for a comprehensive understanding of PBO's environmental impact:

- Transformation Products: The identity, persistence, and toxicity of PBO's major transformation products in the environment remain poorly characterized and require further investigation [3].

- Long-Term Ecotoxicology: More data are needed on the chronic effects of low, environmentally relevant concentrations of PBO on a wider range of terrestrial and aquatic organisms [3].

- Field Validation of Degradation: Laboratory-based degradation studies, particularly on microbial degradation, need to be validated under real-world field conditions [4].

- Complex Mixture Toxicology: The interactive effects of PBO with complex mixtures of contaminants beyond PAHs (e.g., pharmaceuticals, other pesticides) in watersheds are largely unknown and represent a significant research frontier [2].

References

- 1. This compound General Fact Sheet [npic.orst.edu]

- 2. This compound enhances the bioconcentration and ... [sciencedirect.com]

- 3. Pesticide Impact: this compound in Pyrethrum Insecticides [deepgreenpermaculture.com]

- 4. 拟除虫菊酯的进展和未来展望:毒性和微生物降解 [x-mol.com]

- 5. 期刊界 All Journals 搜尽天下杂志 传播 ... [envsaf.alljournals.cn]

A Comprehensive Technical Guide to Pesticide Synergists: Mechanisms, Applications, and Research Methodologies

Executive Summary

Pesticide synergists are specialized chemicals that enhance the efficacy of pesticidal active ingredients without possessing significant intrinsic toxicity themselves. These compounds are integral to modern pest management, particularly in overcoming metabolic resistance mechanisms in pest populations. By inhibiting specific detoxification enzymes within target organisms, synergists increase the potency and duration of action of insecticides, acaricides, and other pest control agents. The global market for these compounds demonstrates robust growth, projected to expand at a CAGR of approximately 6%, potentially reaching USD 4.0 billion by 2033, driven by escalating pest resistance issues and the agricultural sector's need for sustainable solutions [1] [2]. This technical guide provides researchers and scientists with a comprehensive analysis of synergist mechanisms, quantitative market data, detailed experimental protocols for synergy evaluation, and emerging trends in synergist development. The strategic incorporation of synergists into pest management programs represents a critical approach for extending the lifespan of existing pesticides, enhancing food security through improved crop protection, and reducing environmental loading through lowered application rates.

Fundamental Concepts and Definitions

What is a Pesticide Synergist?

A pesticide synergist is defined as a chemical compound that significantly enhances the toxicity and effectiveness of a pesticide's active ingredient, despite demonstrating minimal to no pesticidal activity when applied alone. Synergists are formally recognized as active ingredients on pesticide product labels due to their functional role in enhancing product performance [3]. These compounds operate primarily by disrupting the metabolic defense systems of pest organisms, thereby increasing the bioavailability and efficacy of the co-applied pesticide. The interaction between a synergist and a primary pesticide typically results in a non-linear potentiation of biological effects, creating emergent properties that are not predictable from the individual effects of each component alone [4]. This phenomenon is particularly valuable in managing pest populations that have developed resistance to conventional pesticides, as synergists can restore susceptibility to previously effective compounds.

Distinguishing Synergy from Other Interactions

In mixture toxicology, it is crucial to differentiate synergistic interactions from other combination effects. Synergism is specifically defined as a biologically significant and reproducible interaction where the combined effect of chemicals exceeds the predicted effect based on concentration addition (CA) or independent action (IA) reference models [5]. The Model Deviation Ratio (MDR), which calculates the ratio of predicted versus observed effect concentrations, provides a quantitative measure for identifying synergy, with a threshold of MDR > 2 commonly applied to distinguish significant synergistic interactions from additive or mildly potentiating effects [5]. In contrast, additive effects occur when the combined impact equals the sum of individual effects (MDR ≈ 1), while antagonistic interactions manifest when the combination produces less effect than predicted (MDR < 0.5) [5] [4]. This precise quantification is essential for researchers evaluating novel synergist combinations and their potential applications in resistance management.

Market Overview and Quantitative Data

The global market for pesticide synergists is experiencing substantial growth, fueled by increasing pest resistance problems and the agricultural sector's need for enhanced efficiency. Several market research reports provide valuable quantitative insights into this expanding sector, with variations in market sizing attributable to different segmentation methodologies and reporting timelines.

Table 1: Global Market Size Projections for Pesticide Synergists

| Report Reference | Base Year/Value | Projection Year/Value | Compound Annual Growth Rate (CAGR) | Key Market Players |

|---|---|---|---|---|

| STATS N DATA [6] | USD 450 Million (2022) | Growing through 2030 | 7% | BASF, Bayer, Syngenta, Nufarm, FMC |

| LinkedIn/Pulse [2] | USD 2.5 Billion (2024) | USD 4.0 Billion (2033) | 6% (2026-2033) | Major agrochemical companies |

| 360iResearch [7] | USD 538.20 Million (2024) | USD 863.99 Million (2032) | 6.09% | Comprehensive list including BASF, Bayer, Syngenta, Corteva |

| Archive Market Research [1] | ~$3 Billion (2023) | $8 Billion (2025) | 6% (2025-2033) | Syngenta, Bayer, BASF, Nouryon, Corteva |

Several key factors are propelling market expansion, including: (1) rising global demand for high agricultural productivity and food security; (2) increasing prevalence of pest resistance to conventional pesticides; (3) growing adoption of Integrated Pest Management (IPM) systems that prioritize efficiency; and (4) stringent regulatory frameworks promoting targeted, reduced-risk pesticide applications [1] [7] [2]. The market is characterized by moderately high concentration, with top players including Syngenta, Bayer, and BASF collectively accounting for over 40% of the global market share [1]. Regionally, North America and Europe represent mature markets with advanced adoption, while the Asia-Pacific region demonstrates the most rapid growth trajectory due to expanding agricultural intensification [1] [7].

Molecular Mechanisms of Action

Pesticide synergists employ diverse biochemical strategies to enhance the potency of co-applied pesticides, primarily through inhibition of metabolic detoxification pathways in target organisms. The major mechanisms are systematically detailed below.

Figure 1: Synergists inhibit pest detoxification enzymes, preventing pesticide breakdown

Enzyme Inhibition Mechanisms

Table 2: Major Synergist Classes and Their Molecular Targets

| Synergist Class | Representative Compounds | Primary Target Enzymes | Inhibition Mechanism | Resultant Effect |

|---|---|---|---|---|

| Methylene Dioxyphenyl | Piperonyl Butoxide (PBO) | Cytochrome P450 Monooxygenases (P450s) | Forms carbene complex with heme iron | Blocks phase I oxidation |

| Organophosphorus | S,S,S-tributyl phosphorotrithioate (DEF), Tribufos | Carboxyl/Choline Esterases (CCEs) | Irreversible phosphorylation | Inhibits ester hydrolysis |

| Carbonyl Compounds | Diethyl Maleate (DEM) | Glutathione S-Transferases (GSTs) | Depletes glutathione (GSH) | Reduces conjugation |

| Cyclic Compounds | Cyclosporin A (CsA) | ABC Transporters (P-glycoproteins) | Competitive inhibition | Blocks cellular efflux |

The most extensively characterized synergists, such as This compound (PBO), function through a two-phase inhibition mechanism against cytochrome P450 enzymes. Initially, PBO binds to the enzyme's active site, followed by formation of a quasi-irreversible inhibitor complex between its electrophilic carbene moiety and the ferrous iron of the P450 heme group, effectively preventing the enzyme from metabolizing the insecticide [8]. Similarly, organophosphorus synergists like DEF act as surrogate substrates for carboxyl/choline esterases, entering the active site and covalently binding to the serine hydroxyl group, resulting in irreversible phosphorylation that prevents enzyme regeneration [8]. These inhibition mechanisms collectively enhance the insecticide's persistence within the target organism, prolonging its interaction with the target site and increasing lethal effects.

Transcriptional Responses to Synergist Exposure

Recent research utilizing RNA-sequencing technologies has revealed that synergists can induce significant genome-wide transcriptional changes in arthropod pests, independent of insecticide co-application. A landmark study on the two-spotted spider mite (Tetranychus urticae) demonstrated that exposure to PBO and DEF triggered broad transcriptional responses, with approximately one-third of differentially expressed genes (DEGs) being shared between both treatments [8]. These included upregulation of various cytochrome P450 monooxygenases and UDP-glycosyltransferases, suggesting common transcriptional regulation pathways activated in response to metabolic inhibition [8]. Interestingly, both DEF and PBO treatments induced genes that have been strongly implicated in acaricide resistance in the tested strain, indicating potential compensatory mechanisms. In contrast, cyclosporin A (CsA) treatment primarily resulted in downregulation of Major Facilitator Superfamily (MFS) genes, while DEGs from DEM exposure showed no significant enrichment for specific Gene Ontology terms [8]. These findings highlight the complex molecular interplay between synergists and pest gene regulation networks, suggesting potential secondary effects beyond direct enzyme inhibition.

Experimental Protocols for Synergy Evaluation

Standard Bioassay Procedures

The evaluation of potential synergist compounds follows standardized bioassay protocols designed to quantify interactions between chemical agents. The foundational approach involves comparing toxicity metrics with and without synergist pretreatment.

Figure 2: Experimental workflow for evaluating pesticide-synergist combinations

Test Organism Preparation: Select standardized, laboratory-reared insect or mite strains of known susceptibility. House flies (Musca domestica), spider mites (Tetranychus urticae), and mosquitoes are commonly used models. Use adult females of uniform age when possible [8] [9].

Synergist and Pesticide Solution Preparation: Prepare serial dilutions of the primary pesticide in appropriate solvents (e.g., acetone, dimethylformamide). Prepare synergist solutions at concentrations known to cause minimal mortality alone (typically <10%). Common working concentrations include: PBO (1000 ppm), DEF (500 ppm), DEM (2000 ppm), CsA (50 ppm) [8].

Application Methods:

- Topical Application: Apply 1μL of test solution directly to the thoracic sternum of insects using a microapplicator.

- Spray Application: For mites or small insects, use precision spray towers to ensure even coverage.

- Feeding Bioassay: For no-choice tests, incorporate solutions into sucrose feeds or artificial diets [9].

Exposure and Data Collection: Maintain treated organisms under controlled environmental conditions (temperature, humidity, photoperiod). Record mortality at 24-hour intervals, typically for 24-48 hours. Include appropriate controls: untreated, solvent-only, and synergist-only treatments [9].

Statistical Analysis: Calculate lethal concentrations (LC50, LC90) using probit analysis. Significant synergy is indicated when the combination produces ≥2-fold reduction in LC50 compared to the pesticide alone [5].

Quantifying Synergistic Interactions

The Combination Index (CI) method provides a quantitative measure of synergistic interactions in binary mixtures. The CI is calculated using the following equation:

[ CI = \frac{(D)_1}{(D_x)_1} + \frac{(D)_2}{(D_x)_2} ]

Where (D)₁ and (D)₂ represent the doses of each compound in the mixture required to produce x% effect, and (Dₓ)₁ and (Dₓ)₂ represent the doses of each compound alone required to produce the same effect [9]. Interpretation follows: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [9]. For example, research on house flies demonstrated that the ivermectin/chlorfenapyr (1:10) mixture and the ivermectin/acetamiprid (1:2.5) mixture produced the highest synergistic effects (lowest CI values), while certain ratios of the same compounds showed antagonistic interactions [9]. This ratio-dependent activity underscores the importance of systematic evaluation of multiple mixture ratios when screening for synergistic interactions.

Molecular Investigations of Synergist Activity

Advanced molecular techniques provide mechanistic insights into synergist activity:

RNA-sequencing Analysis: As employed in spider mite studies, researchers treat organisms with synergists (e.g., 24 hours exposure), extract RNA, prepare strand-specific libraries, and sequence using Illumina platforms. Alignment against reference genomes and differential expression analysis identifies transcriptional responses to synergist exposure [8].

Enzyme Activity Assays: Direct measurement of target enzyme activities (P450s, esterases, GSTs) following synergist exposure validates inhibition. For P450s, assays typically use model substrates like 7-ethoxycoumarin and measure metabolite production fluorometrically or spectrophotometrically.

Synergist Pretreatment in Resistance Studies: To identify resistance mechanisms, field-collected resistant strains are pretreated with specific synergists followed by insecticide bioassays. Restoration of susceptibility implicates the inhibited enzyme system in the resistance phenotype [8].

Applications in Resistance Management

The strategic use of synergists represents a critical component in comprehensive resistance management programs. With over 600 arthropod species exhibiting resistance to one or more insecticide classes, the preservation of existing chemistries through synergist enhancement has become increasingly important [10]. Synergists directly counteract metabolic resistance mechanisms by inhibiting the overproduced or mutated detoxification enzymes responsible for insecticide breakdown. Research has demonstrated that PBO, when combined with pyrethroids, can restore susceptibility in resistant mosquito populations by inhibiting the P450 enzymes that would otherwise metabolize the insecticide [10]. Similarly, DEF can overcome resistance mediated by elevated esterase activity in numerous agricultural pests. The application of synergists thus extends the functional lifespan of existing insecticides, potentially delaying the emergence of resistance and reducing selection pressure for resistance genes within pest populations [10]. This approach is particularly valuable during the lengthy and costly process of developing novel insecticide chemistries with new modes of action.

Emerging Trends and Research Directions

Bio-based and Sustainable Synergists

Growing regulatory pressure and environmental concerns are driving research into bio-based synergists derived from plant extracts and natural products. Botanical compounds offer promising alternatives to traditional synthetic synergists, with recent studies identifying numerous plant secondary metabolites that effectively inhibit insect detoxification enzymes. These natural synergists accounted for 63% of new synergist product launches in recent years, reflecting strong market orientation toward sustainable solutions [7] [8]. The investigation of plant defense mechanisms reveals that plants naturally produce synergists to counteract insect herbivory, providing a rich resource for discovering novel synergistic compounds [10]. Research efforts are increasingly focused on characterizing these plant-derived inhibitors and optimizing their integration into commercial pest management products.

Technological Integration

Advanced technologies are transforming synergist development and application:

- Precision Agriculture Platforms: Integration of synergist-enhanced formulations into drone and automated sprayer systems enables targeted applications that optimize coverage while minimizing environmental impact [7].

- AI-Driven Discovery: Machine learning algorithms are being employed to expedite the design of novel synergist chemistries and predict interaction patterns, with companies like Bayer developing AI-driven discovery pipelines for new modes of action [7].

- Advanced Formulation Technologies: Microencapsulation and nano-formulations are being explored to improve synergist stability, bioavailability, and targeted delivery [2].

Regulatory and Environmental Considerations

The use of pesticide synergists presents a complex regulatory challenge due to their capacity to alter the toxicity and environmental behavior of co-applied pesticides. While synergists themselves typically demonstrate low mammalian toxicity, their ability to enhance pesticide potency requires careful evaluation of potential impacts on non-target organisms and ecosystems [3]. Regulatory agencies increasingly require mixture toxicity assessments, particularly for established synergist-pesticide combinations. Environmental concerns primarily focus on the potential toxicity to aquatic organisms, as some synergists can be moderately to highly toxic to fish and aquatic invertebrates [3]. These considerations necessitate appropriate application restrictions near water bodies and careful environmental hazard assessment. Furthermore, the emerging evidence of synergist-induced transcriptional changes in non-target species highlights the need for more comprehensive ecotoxicological evaluations that extend beyond traditional acute toxicity metrics to include molecular and long-term ecological effects [8].

Conclusion

References

- 1. Agricultural Chemical Synergist Analysis 2025 and ... [archivemarketresearch.com]

- 2. Chemical Pesticide Synergist Market 2025 [linkedin.com]

- 3. Synergists - National Pesticide Information Center [npic.orst.edu]

- 4. Pesticide Synergy → Term [prism.sustainability-directory.com]

- 5. Quantifying Synergy: Mixture Toxicity Studies Review [pmc.ncbi.nlm.nih.gov]

- 6. Global Chemical Pesticide Synergist Market Demand ... [statsndata.org]

- 7. Pesticide Synergist Agent Market Size & Share 2025-2032 [360iresearch.com]

- 8. The effect of insecticide synergist treatment on genome- ... [nature.com]

- 9. Insecticide mixtures effects on house flies (Musca domestica) [medicine.dp.ua]

- 10. Insecticide synergists: role, importance, and perspectives [pubmed.ncbi.nlm.nih.gov]

piperonyl butoxide background and discovery

Piperonyl Butoxide at a Glance

The table below summarizes the core technical profile of this compound (PBO).

| Attribute | Description |

|---|---|

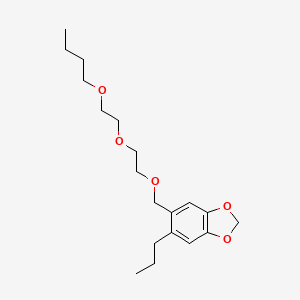

| IUPAC Name | 5-{[2-(2-Butoxyethoxy)ethoxy]methyl}-6-propyl-2H-1,3-benzodioxole [1] |

| Chemical Formula | C₁₉H₃₀O₅ [1] [2] |

| Modality | Semisynthetic derivative of safrole [1] [2] |

| Primary Function | Synergist for pesticides (pyrethrins, pyrethroids, carbamates, rotenone) [1] [2] |

| Discovery & Patent | Developed in the late 1930s-1940s; first patented in 1947 by Herman Wachs [1] |

| Key Mechanism of Action | Inhibits insect cytochrome P450 enzymes (mixed-function oxidase system), preventing insecticide detoxification [1] [3] [4] |

| Human Toxicity (Acute) | Low to very low toxicity via oral, inhalation, and dermal routes [1] [4] |

Historical Background and Discovery

PBO was developed during a period of intense research to improve the efficacy and availability of natural insecticides [1].

- Origin and Development: Research in the late 1930s and early 1940s focused on PBO to enhance the performance of pyrethrum, a potent but sometimes scarce natural insecticide crucial for public health campaigns against mosquito-borne diseases like malaria [1].

- Commercialization: PBO was first registered as a pesticide ingredient in the United States in the 1950s. Herman Wachs secured the first US patent for PBO in 1947 [1].

Mechanism of Action as a Synergist

PBO's primary and long-understood role is to synergize, or dramatically increase, the toxicity of certain insecticides to pests. The following diagram illustrates this synergistic mechanism.

PBO inhibits insect detoxification enzymes, allowing more insecticide to reach its target [1] [3] [4].

Developmental Toxicity and the Shh Pathway

A significant and more recent discovery is that PBO can inhibit the Sonic hedgehog (Shh) signaling pathway, which is critical for embryonic development [5] [6].

- Shh Pathway Basics: The Shh pathway regulates numerous processes in embryogenesis, including tissue patterning, cell proliferation, and differentiation. Proper Shh signaling is vital for the normal development of limbs, the face, and the brain [6].

- PBO as an Inhibitor: PBO was identified as a relatively potent antagonist of Smoothened (SMO), a key transducer protein in the Shh pathway [6].

Experimental Protocol for Assessing Developmental Toxicity

A 2024 study provides a robust methodology for investigating PBO's impact on development [5] [6].

- Test System: Timed-pregnant C57BL/6J mice were used as the in vivo model.

- Dosing Regimen: Pregnant dams were administered a single, acute dose of PBO (ranging from 67 to 1800 mg/kg) via oral gavage at gestational day (GD) 9.75. This time point was strategically chosen to target the critical period of Shh signaling during limb and palate morphogenesis.

- Control Groups: A control group received the vehicle alone.

- Phenotypic Assessment: Litters were collected at different time points:

- GD10.25 and GD10.75: Embryos were collected to immediately examine the impact on Shh pathway activity. The expression of downstream target genes (Gli1 and Ptch1) was measured in limb buds and craniofacial processes.

- GD17: Fetuses were collected for phenotypic assessment of malformations.

- Comparative Control: The study included a positive control group treated with vismodegib, a well-characterized and potent Shh pathway inhibitor, to compare the effects and potency of PBO.

The diagram below summarizes the experimental workflow and key findings.

Acute prenatal PBO exposure in mice disrupts Shh signaling and causes birth defects [5] [6].

Applications and Regulatory Status

PBO remains a critical component in pest management with a well-established regulatory history.

- Widespread Use: PBO appears in over 1,500 US EPA-registered products [1]. It is used in agriculture, public health (mosquito control), veterinary products, and human pharmaceuticals like treatments for head lice [1] [2] [4].

- Regulatory Oversight: In the US, PBO is regulated as a pesticide synergist under FIFRA. The WHO recognizes its public health value in pyrethroid-PBO mosquito nets [1].

- Market Outlook: The global PBO market is projected to grow from $89.4 million in 2025 to reach $X.XX million in 2033, reflecting its continued importance [7].

Toxicity and Safety Profile

Understanding PBO's toxicity is essential for risk assessment.

| Aspect | Findings |

|---|---|

| Acute Toxicity | Low to very low in mammals [1] [4]. |

| Dermal Absorption | Low (~2% through forearm skin; ~8% through scalp) [1] [2]. |

| Cancer (Carcinogenicity) | Classified by the U.S. EPA as a "possible human carcinogen" based on liver tumors in rodents at high doses. IARC classifies it as "not classifiable as to its carcinogenicity to humans" [4]. |

| Endocrine Disruption | EPA evaluation found "no convincing evidence" of interaction with estrogen, androgen, or thyroid pathways in mammals [4]. |

| Ecotoxicity | Practically non-toxic to birds and mammals; moderately to highly toxic to fish, aquatic invertebrates, and tadpoles [4]. |

Key Insights for Researchers

PBO presents a fascinating case of a chemical with a well-known primary mechanism and a more recently discovered, significant secondary biological activity.

- Dual Mechanisms: PBO's established role as a cytochrome P450 inhibitor in insects is distinct from its newly discovered action as a Shh pathway inhibitor in vertebrates [1] [5] [6].

- Context-Dependent Toxicity: Much of the rodent carcinogenicity data comes from chronic, high-dose studies. The developmental toxicity studies highlight that the timing of exposure is as critical as the dose [5] [6] [4].

- Regulatory Trajectory: The discovery of PBO's Shh pathway inhibition may influence future regulatory reviews, particularly concerning exposure limits for pregnant women [1] [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound General Fact Sheet [npic.orst.edu]

- 5. Examination of this compound developmental toxicity as a ... [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of this compound developmental toxicity ... [sciencedirect.com]

- 7. This compound (PBO) 2025-2033 Overview [archivemarketresearch.com]

PBO metabolism in insects and mammals

PBO Metabolism: Pathways and Enzymes

The table below summarizes the key enzymes involved in PBO metabolism, based on recent in vitro studies.

| Organism / System | Primary Enzymes Involved | Experimental Evidence |

|---|---|---|

| Human (in vitro) | CYP2C19, CYP2C9, CYP3A4 (High activity); CYP1A2, CYP2D6 (Moderate activity) [1]. | Incubation with human liver microsomes (HLMs) and individual CYP isoforms; depletion measured with NADPH cofactor. CYP-specific inhibition by SKF-525 A [1]. |

| Insects (Metabolic Resistance) | Cytochrome P450 monooxygenases (CYPs), carboxylesterases, and Glutathione S-transferases (GSTs) [2] [3]. | Synergist (e.g., PBO) bioassays; enzyme inhibition studies; identification of overexpressed detoxification enzyme genes in resistant populations [2] [3]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for the core experiments cited.

Metabolic Stability Assay in Human Liver Microsomes (HLMs)

This protocol is used to determine how quickly a compound is broken down by metabolic enzymes [1].

- Objective: To evaluate the in vitro depletion (metabolic stability) of PBO and identify the involvement of specific enzyme families.

- Materials:

- Human Liver Microsomes (HLMs)

- Piperonyl Butoxide (PBO)

- NADPH (cofactor for CYP enzymes)

- Specific inhibitors: SKF-525 A (CYP inhibitor) and Methimazole (FMO inhibitor)

- Appropriate buffer (e.g., phosphate buffer)

- Methodology:

- Incubation: PBO is incubated with HLMs in buffer in the presence of NADPH to initiate the reaction.

- Inhibition: To identify the enzymes responsible, parallel incubations are conducted with the addition of either SKF-525 A or methimazole.

- Control: Include negative controls without NADPH to assess non-enzymatic degradation.

- Termination & Analysis: The reaction is stopped at predetermined time points (e.g., 0, 15, 30, 60 minutes), typically by adding an organic solvent. The concentration of PBO remaining is quantified using analytical techniques like LC-MS/MS.

- Data Analysis: The depletion rate of PBO is calculated. A significant reduction in depletion in the presence of SKF-525 A, but not methimazole, confirms the primary role of CYP enzymes over FMOs [1].

Individual CYP Isoform Contribution Assay

This experiment pinpoints which specific CYP enzymes are most active in metabolizing PBO [1].

- Objective: To determine the depletion capacity of individual, recombinant human cytochrome P450 enzymes.

- Materials: Recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

- Methodology: PBO is incubated individually with each CYP isoform in the presence of NADPH. The depletion capacity of each isoform is compared to identify those with high, moderate, or low activity against PBO [1].

PBO's Synergistic Action in Insects

The following diagram illustrates the established mechanism of PBO as a synergist that counteracts insect metabolic resistance to insecticides like pyrethroids.

PBO inhibits metabolic enzymes, preventing insecticide detoxification [2].

Toxicity and Regulatory Considerations

While used as a synergist, PBO itself has biological activity and associated toxicological concerns.

- Inhibition of Hedgehog Signaling Pathway: PBO has been identified as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, which is critical for embryonic development. This activity has been linked to concerns about adverse developmental outcomes from prenatal exposure [1] [4].

- Other Toxicological Effects: Studies have reported that PBO can cause hepatocellular necrosis, cytotoxicity, and oxidative stress. It may also affect male fertility and embryo development [4].

- Regulatory Status: The European Union classifies PBO as very toxic to aquatic life with long-lasting effects. For human health, it is recognized as causing serious eye irritation and may cause respiratory irritation [4]. The U.S. EPA has classified it as a possible human carcinogen [4].

Knowledge Gaps and Future Research

This analysis highlights several areas where further research is needed:

- Direct Comparative Metabolism: A systematic, quantitative comparison of PBO metabolism and kinetic parameters (like intrinsic clearance) using matched experimental systems from insects and mammals is not readily available in the searched literature.

- Insect-Specific CYP Isoforms: While the role of insect CYPs in general resistance is well-documented [3], the specific CYP isoforms in pests that are inhibited by PBO are less characterized compared to the human isoforms.

- In Vivo Relevance: The in vitro findings on human CYPs [1] require confirmation through in vivo studies to understand the full metabolic and toxicological profile in living organisms.

References

- 1. Metabolic stability and effects of microsomal enzymes on ... [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of Pyrethroid Resistance in the bruchid beetle, ... [sciencedirect.com]

- 3. Mechanisms and Genetic Drivers of Resistance of Insect ... [mdpi.com]

- 4. This compound: Friend or hidden foe? [publichealthtoxicology.com]

piperonyl butoxide pharmacokinetics in mouse models

Quantitative Pharmacokinetic Data in Mice

The following table summarizes the key pharmacokinetic parameters of PBO after oral administration in female C57BL/6J mice, as reported by a 2023 study [1] [2] [3].

| Parameter | Value / Finding | Notes |

|---|---|---|

| Elimination Half-life | 6.5 hours | 90% Confidence Interval: 4.7 - 9.5 hours [1]. |

| Systemic Oral Clearance | 83.3 ± 20.5 mL/h [1] | - |

| Bioavailability (Diet vs. Gavage) | 41% | Bioavailability from diet was 41% that of PBO delivered in olive oil by gavage [1]. |

| Best-Fit Model | Linear one-compartment model [1] | For serum concentrations. |

| Tissue Distribution | Concentrations in visceral adipose tissue greatly exceeded those in serum [1]. | - |

| Clearance after Exposure | Concentrations in serum and adipose decreased quickly after dietary exposure ceased [1]. | - |

Detailed Experimental Methodology

The pharmacokinetic data in the table above were generated using the following experimental protocols [1]:

- Animals: The study used non-pregnant female C57BL/6J mice (8-14 weeks old).

- Administration Routes:

- Acute Exposure: A single dose of PBO (22, 67, 200, 600, or 1800 mg/kg) suspended in olive oil was administered via oral gavage.

- Dietary Exposure: Mice were fed a diet containing 0.09% PBO for 8 days, after which it was replaced with standard chow.

- Sample Collection: Whole blood was collected at multiple time points via maxillary or cardiac bleed. Serum was separated from blood for analysis. Adipose tissue was also collected.

- Quantification: PBO concentrations in serum and adipose tissue were determined using HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry).

Mechanism of Action & Toxicological Significance

Beyond its well-known role as a cytochrome P450 inhibitor, recent research has revealed another key mechanism that is crucial for understanding its developmental toxicity.

This dual mechanism explains findings from rodent studies that link in utero PBO exposure to structural malformations such as holoprosencephaly (a forebrain defect), orofacial clefts, and limb malformations, as well as more subtle neurodevelopmental abnormalities [1] [4].

Context and Limitations for Human Risk Assessment

When considering these mouse data for risk assessment purposes, it is important to be aware of the following:

- Limited Data: The available, detailed pharmacokinetic studies in mice are limited, and more research may be needed to fully understand the implications [1] [4].

- Interspecies Differences: Pharmacokinetics can vary significantly between species. For instance, older studies suggest that in dogs, PBO is poorly absorbed and largely excreted in feces [5] [6]. Direct extrapolation from mice to humans should be done with caution.

- Exposure Relevance: The doses used in the cited mouse study (up to 1800 mg/kg) are high compared to potential human environmental exposure levels. The relevance of the observed toxicological outcomes at these high doses to typical human exposure scenarios requires careful evaluation.

References

- 1. analysis of acute and dietary exposure to Pharmacokinetic ... piperonyl [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic analysis of acute and dietary exposure to ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic analysis of acute and dietary exposure to ... [omicsdi.org]

- 4. Examining the developmental toxicity of this compound ... [sciencedirect.com]

- 5. sciencedirect.com/topics/agricultural-and-biological-sciences/ piperonyl ... [sciencedirect.com]

- 6. 249. This compound (WHO Pesticide Residues Series 2) [inchem.org]

Sonic Hedgehog Signaling Pathway and PBO Inhibition

The Sonic hedgehog (Shh) pathway is a master regulator of embryonic development, governing morphogenesis of the brain, face, and limbs [1] [2]. The core canonical pathway and site of PBO inhibition are summarized below.

Figure 1: PBO inhibits the Shh pathway by directly antagonizing Smoothened (SMO)

In the canonical pathway, Shh ligand binding to its receptor Patched (PTCH) relieves the suppression of Smoothened (SMO), a key signal transducer [2] [3]. Active SMO initiates an intracellular cascade that leads to the activation of GLI transcription factors, which then translocate to the nucleus to turn on target genes [2] [4]. PBO directly inhibits SMO, thereby blocking downstream GLI activation and target gene expression [5].

Developmental Toxicity of PBO

PBO exposure during gestation can disrupt Shh-dependent developmental processes, leading to structural malformations.

| Malformation Type | Key Findings (Animal Model: Mice) | Lowest Observable Effect Level (LOEL) | Genetic Susceptibility |

|---|---|---|---|

| Holoprosencephaly (HPE) & Midface Defects | Dose-dependent midface hypoplasia, hypotelorism, and median forebrain deficiency [5]. | 67 mg/kg (single oral dose at GD7.75) [5]. | Heterozygous Shh+/- mutations significantly exacerbated severity at all doses, including 33 mg/kg [5]. |

| Limb Malformations | Dose-dependent limb malformations following acute exposure at GD9.75 [6]. | 67 mg/kg (single oral dose) [6]. | Reductions in Shh pathway activity markers Gli1 and Ptch1 in limb buds [6]. |

| Cleft Palate | Induced in the highest dose group (1800 mg/kg) [6]. | Not specified (observed at high dose) [6]. | Reduced Gli1 and Ptch1 expression in craniofacial processes [6]. |

Experimental Assessment of PBO

In Vitro Methodologies

- Cell-Based Shh Signaling Assays: SHH Light II cells (mouse embryonic fibroblasts with a GLI-responsive firefly luciferase reporter) are treated with PBO and stimulated with recombinant Shh ligand or SMO agonist (SAG) [5]. Pathway inhibition is quantified by measuring the reduction in luminescence compared to controls [5].

- Mechanism of Action Elucidation: Using MEF cells with specific genetic backgrounds (

Ptch1-/-orSMOM2overexpression) helps pinpoint PBO's action at the level of SMO, as these cells exhibit constitutive pathway activity upstream and downstream of SMO, respectively [5]. - Metabolic Stability Assays: Human liver microsomes and NADPH are used to assess PBO depletion. The involvement of specific Cytochrome P450 (CYP) enzymes is determined using chemical inhibitors and recombinant human CYPs [7].

In Vivo Methodologies

- Animal Model: C57BL/6J mice are commonly used [5] [6].

- Dosing: A single dose of PBO is administered via oral gavage to timed-pregnant females. The critical window for inducing specific defects is narrow; for forebrain and midface defects, this is around gestational day (GD) 7.75, and for limb and palate defects, it is GD 9.75 [5] [6].

- Genetic Interaction Studies: To model gene-environment interactions, studies use

Shh+/-mice, which are more susceptible to PBO-induced malformations [5]. - Endpoint Analysis: Embryos are collected to examine morphological changes and analyze gene expression changes in tissues like limb buds using techniques like qPCR for Shh target genes (

Gli1,Ptch1) [6].

Pharmacokinetics and Metabolism

Understanding the metabolic fate of PBO is crucial for interpreting its activity. Recent research shows that PBO is metabolized and depleted by specific human cytochrome P450 enzymes [7].

| CYP Enzyme | Relative Depletion Capacity of PBO |

|---|---|

| CYP2C19 | High |

| CYP2C9 | High |

| CYP3A4 | High |

| CYP1A2 | Moderate |

| CYP2D6 | Moderate |

Despite this microsomal depletion, studies show that the Shh pathway antagonistic activity of PBO is reduced but not eliminated, indicating that the parent compound and/or its metabolites retain biological activity [7].

Summary and Research Implications

Piperonyl butoxide inhibits the Shh pathway by antagonizing Smoothened, a mechanism distinct from its role as a cytochrome P450 synergist [1] [5]. Prenatal exposure in mouse models can cause holoprosencephaly, limb, and palate malformations, with a lowest observable effect level more than 30-fold lower than previously recognized [5] [6]. Toxicity is significantly exacerbated by heterozygous mutations in Shh pathway genes, highlighting the importance of gene-environment interactions [5].

For researchers, this underscores the need to:

- Consider Shh pathway inhibition as a key endpoint in chemical risk assessment.

- Investigate gene-environment interactions to identify susceptible populations.

- Measure human internal exposure levels (e.g., serum concentrations) to better relate experimental doses to real-world risk [8].

References

- 1. Examining the developmental toxicity of piperonyl as... butoxide [pmc.ncbi.nlm.nih.gov]

- 2. A highlight on Sonic hedgehog pathway [biosignaling.biomedcentral.com]

- 3. Interactions between Hedgehog proteins and their binding ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and therapeutic potential of the hedgehog ... [nature.com]

- 5. Developmental Toxicity Assessment of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Examination of this compound developmental toxicity as a ... [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic stability and effects of microsomal enzymes on ... [pubmed.ncbi.nlm.nih.gov]

- 8. Common chemical linked to rare birth defect in mice – UW–Madison... [news.wisc.edu]

PBO adiposity tissue concentration analysis

Quantitative Data on PBO in Adipose Tissue

The following table summarizes the key pharmacokinetic parameters and findings from a study where female C57BL/6J mice were exposed to PBO via oral gavage or diet [1].

| Parameter / Finding | Details |

|---|---|

| Study Subjects | Female C57BL/6J mice (non-pregnant) [1] |

| Exposure Routes | Single dose by oral gavage (22-1800 mg/kg) or dietary exposure (0.09% PBO in chow) [1] |

| Sample Analysis | PBO concentrations in serum and visceral adipose tissue determined by HPLC-MS/MS [1] |

| Key Finding: Tissue Distribution | PBO concentrations in visceral adipose tissue "greatly exceeded those in serum" [1] |

| Key Finding: Elimination | Elimination half-life in mouse after gavage: 6.5 hours (90% CI: 4.7–9.5 h). Systemic oral clearance: 83.3 ± 20.5 mL/h [1] |

| Key Finding: Dietary Bioavailability | Bioavailability of PBO in chow was 41% that of PBO delivered in olive oil by gavage [1] |

Experimental Protocol for Concentration Analysis

The methodology below, adapted from the 2023 study by Rivera-González et al., describes the process for determining PBO concentrations in adipose tissue [1].

1. Animal Dosing and Tissue Collection

- Acute Exposure: Administer a single dose of PBO, suspended in a vehicle like olive oil, via oral gavage. Doses used in the referenced study ranged from 22 to 1800 mg/kg [1].

- Dietary Exposure: Prepare a custom chow diet containing a known concentration of PBO (e.g., 0.09%). Introduce it to singly-housed animals and measure daily consumption to calculate ingested dose [1].

- Sample Collection: Euthanize animals at predetermined time points post-exposure. Collect visceral adipose tissue samples, immediately freeze in liquid nitrogen, and store at -80°C until analysis [1].

2. Sample Preparation and Homogenization

- Weigh a portion of the frozen adipose tissue (approximately 0.1-0.2 g).

- Homogenize the tissue in a suitable buffer (e.g., methanol containing PMSF) using a homogenizer like the FastPrep (MP Biomedicals).

- Centrifuge the homogenate (e.g., 10 min at 14,000 g at 4°C).

- Collect the supernatant for analysis. A second centrifugation step immediately before analysis may be needed to remove any remaining particulates [1].

3. Instrumental Analysis: HPLC-MS/MS

- Technique: Use High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity.

- Calibration: Prepare calibrators and quality control samples using adipose tissue extracts from untreated animals, spiked with known concentrations of PBO [1].

- The specific HPLC-MS/MS method used in the study was described in a previous publication by the same authors [1].

4. Pharmacokinetic Modeling

- Analyze the concentration-time data using appropriate software.

- The serum concentration data from mice was best fit by a linear one-compartment model [1].

- Calculate key parameters such as half-life, clearance, and area under the curve (AUC).

The Role of PBO in Developmental Toxicity

Recent research has uncovered a mechanism for PBO's developmental toxicity that is distinct from its role as a cytochrome P450 inhibitor. PBO has been identified as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, which is critically required for embryonic development of the brain, face, and limbs [1] [2].

The diagram below illustrates how PBO exposure during critical developmental windows leads to structural malformations.

Acute prenatal exposure to PBO in mice during key morphogenetic periods (e.g., gestational day 9.75) results in dose-dependent malformations, including cleft palate and limb defects, accompanied by reduced expression of Shh pathway markers (Gli1, Ptch1) in embryonic tissues [2].

Key Insights for Researchers

- Adipose Tissue as a Reservoir: The finding that PBO concentrations in adipose tissue greatly exceed those in serum confirms its role as a significant storage depot for the compound, which may have implications for chronic or repeated exposure scenarios [1].

- Relevance of Mechanism: Connecting PBO concentrations to the inhibition of the Shh pathway provides a mechanistic foundation for understanding its developmental toxicity, moving beyond the historical focus on its synergist properties [1] [2].

- Protocol Considerations: The detailed sample handling and use of HPLC-MS/MS are critical for obtaining reliable quantitative data from adipose tissue, a complex matrix with high lipid content.

References

Comprehensive Application Notes and Protocols for Piperonyl Butoxide Long-Lasting Insecticidal Nets (PBO LLINs)

Introduction to PBO LLINs and Pyrethroid Resistance Management

Piperonyl butoxide (PBO) is a synergist that enhances the potency of pyrethroid insecticides by inhibiting cytochrome P450 enzymes, which are major metabolic resistance mechanisms in malaria vectors. The development of PBO-based long-lasting insecticidal nets (LLINs) represents a significant advancement in malaria vector control, particularly in regions where pyrethroid resistance has compromised the effectiveness of standard pyrethroid-only LLINs. The World Health Organization (WHO) began recommending PBO LLINs in 2017 after clinical trials demonstrated their superior efficacy against resistant mosquito populations. These nets incorporate PBO alongside pyrethroids (typically permethrin or deltamethrin) in ratios that maintain insecticidal activity throughout the net's functional lifespan, typically estimated at 2-3 years under field conditions.

The mechanistic basis for PBO synergism involves the blockade of mosquito oxidative and hydrolytic detoxification pathways. In resistant mosquitoes, cytochrome P450 enzymes metabolically degrade pyrethroids before they can reach their target site (voltage-gated sodium channels). PBO binds to these enzymes, preventing pyrethroid detoxification and thereby restoring susceptibility in otherwise resistant vectors. This synergistic action allows PBO LLINs to maintain mortality rates against pyrethroid-resistant Anopheles mosquitoes that would otherwise survive exposure to standard LLINs. The strategic deployment of PBO LLINs is thus a critical component of insecticide resistance management (IRM) strategies aimed at preserving the efficacy of available vector control tools.

Efficacy Data and Comparative Performance

Summary of Clinical Trial Evidence

Table 1: Malaria Infection Prevalence in PBO LLIN Clinical Trials

| Study Location | Follow-up Period | Standard LLIN Prevalence | PBO LLIN Prevalence | Odds Ratio (95% CI) | Citation |

|---|---|---|---|---|---|

| Tanzania (Muleba) | 9 months | 42% (767/1809) | 29% (531/1852) | 0.37 (0.21-0.65) | [1] [2] |

| Tanzania (Muleba) | 21 months | 62% (1255/2034) | 45% (865/1930) | 0.40 (0.20-0.81) | [1] [2] |

| Tanzania (Muleba) | 28 months | 80.9% (combined groups) | 69.3% (combined groups) | 0.45 (0.21-0.95) | [3] |

| Kenya (Muhoroni) | 12 months | 34.7% (qPCR) | 29.0% (qPCR) | Prevalence Ratio: 0.84 (0.65-1.03) | [4] |

Table 2: Household-Level Net Coverage and Usage Indicators

| Indicator | Standard LLIN | PBO LLIN | Study Context |

|---|---|---|---|

| Household ownership of ≥1 net | 89% | 96% | Kenya, 12 months post-distribution [4] |

| Self-reported net usage | 80.2% | 87.6% | Kenya, 12 months post-distribution [4] |

| Net attrition rate | 17.9% | 7.6% | Kenya, 12 months post-distribution [4] |

| Study net usage (Year 3) | 31% | 31% | Tanzania, 33 months post-distribution [3] |

The efficacy data demonstrate consistently superior performance of PBO LLINs compared to standard pyrethroid-only LLINs across multiple transmission settings and time points. In the Tanzanian cluster randomized controlled trial (RCT) that informed WHO policy, PBO LLINs reduced odds of malaria infection by 63% at 9 months and 60% at 21 months compared to standard LLINs [1] [2]. This protective effect persisted into the third year of use, though diminished over time, with a 40% reduction in infection odds at 28 months and a 40% reduction at 33 months in per-protocol analysis [3]. The durability of protection is closely linked to net integrity, insecticide retention, and user compliance, all of which typically decline over time.

Recent data from western Kenya show similar trends, with lower malaria prevalence (29.0% vs. 34.7%) in clusters receiving PBO LLINs compared to standard LLINs after one year [4]. Importantly, this study also documented higher household ownership, usage rates, and lower attrition for PBO LLINs, suggesting possible differential acceptability or perceived efficacy among users. However, the decreasing usage rates over time highlight the importance of behavioral reinforcement and net care education to maintain intervention impact throughout the expected net lifespan.

Experimental Protocols and Methodologies

Clinical Trial Design for PBO LLIN Evaluation

Cluster randomized controlled trials (cRCTs) represent the gold standard for evaluating the public health value of PBO LLINs. The following protocol outlines the key components based on successful trials in Tanzania and Uganda:

Cluster Selection and Randomization: Identify 40-50 clusters (villages or sub-villages) with similar malaria transmission intensity and pyrethroid resistance profiles. Measure baseline malaria prevalence and vector resistance status. Randomize clusters 1:1 to intervention (PBO LLINs) and control (standard LLINs) arms using restricted randomization to balance key covariates. Include buffer zones (≥300m) between clusters to reduce contamination [1] [3].

Sample Size Calculation: For the primary outcome of malaria infection prevalence in children, calculate sample size using the following parameters: 80% power, 5% significance level, intra-cluster correlation coefficient (ICC) from previous studies, and expected effect size (e.g., 30% reduction). A typical trial requires 40-80 children per cluster across 4-6 survey time points [1] [4].

Intervention Distribution: Distribute LLINs to achieve universal coverage (1 net per 2 persons) following WHO guidelines. Conduct community sensitization and registration before distribution. Use unique markings to distinguish PBO and standard LLINs but maintain blinding of participants and field staff conducting outcome assessments where possible [1] [5].

Outcome Assessment: The primary outcome is malaria infection prevalence measured by cross-sectional surveys at 4, 9, 16, and 21 months post-intervention. Collect finger-prick blood samples from children aged 6 months to 14 years for microscopy and/or PCR analysis. Secondary outcomes include clinical malaria incidence, entomological indices, and net durability parameters [1] [3].

Statistical Analysis: Analyze data by intention-to-treat using generalized linear mixed models with random effects for clusters and fixed effects for time points and baseline prevalence. Report odds ratios with 95% confidence intervals and p-values. Conduct pre-specified subgroup analyses to assess effect modification by resistance intensity and net usage [1] [3].

Entomological Monitoring and Resistance Phenotyping

Entomological assessments provide critical mechanistic data linking PBO content to mosquito mortality. The following protocol standardizes vector surveillance in PBO LLIN studies:

Mosquito Collection: Conduct monthly mosquito collections in randomly selected houses from each cluster (typically 5-10 houses per cluster). Use CDC light traps positioned near sleeping occupants or human landing catches following ethical guidelines. Collect mosquitoes from 6 PM to 6 AM [3] [6].

Species Identification and Processing: Morphologically identify collected Anopheles mosquitoes to species level. Preserve specimens for molecular confirmation of species complex and detection of Plasmodium sporozoites using ELISA or PCR. Record numbers of blood-fed, gravid, half-gravid, and unfed females [6].

Insecticide Resistance Monitoring: Perform WHO susceptibility tests with pyrethroids (0.05% deltamethrin or 0.75% permethrin) with and without pre-exposure to PBO (4%). Use 1-3 day-old female mosquitoes reared from wild-collected larvae or adults. Test at least 100 mosquitoes per bioassay. Interpret results following WHO criteria [6].

Experimental Hut Trials: Where available, conduct experimental hut trials to evaluate vector behaviors including blood-feeding inhibition, mortality, and deterrence. Follow standard hut designs with veranda traps to capture exiting mosquitoes. Conduct studies for 40 nights with rotation of treatments and sleepers following Latin square designs [6].

Enzyme Activity Assays: Quantify cytochrome P450 activity in mosquito populations using synergistic bioassays with PBO and biochemical assays. Compare metabolic activity in mosquitoes from PBO LLIN and standard LLIN areas to monitor potential selection pressure [6].

Net Durability and Insecticide Retention Monitoring

Monitoring the functional survival and insecticide content of PBO LLINs is essential for determining replacement schedules:

Net Sampling Strategy: Randomly select 30-50 nets from each intervention arm at each time point (6, 12, 24, and 36 months post-distribution). Use proportional sampling from different households to ensure representation of various storage and use conditions [3].

Physical Durability Assessment: Apply the WHO net durability framework to evaluate net integrity. Categorize holes by size (size 1: 0.5-2 cm, size 2: 2-10 cm, size 3: 10-25 cm, size 4: >25 cm) and calculate a hole index. Define "surviving" nets as those with hole index <64 that remain in serviceable condition [3].

Insecticide Content Analysis: Using high-performance liquid chromatography (HPLC), quantify residual pyrethroid and PBO content in net samples. Extract insecticides from netting samples (typically 2g punches) using appropriate solvents. Compare residual concentrations to baseline levels to calculate percentage retention over time [3].

Bioefficacy Testing: Conduct WHO cone bioassays using laboratory-reared, pyrethroid-resistant Anopheles mosquitoes. Expose 2-5 day-old female mosquitoes to net samples for 3 minutes, then monitor knock-down at 60 minutes and mortality at 24 hours. Tests are considered satisfactory if mortality exceeds 80% or shows significant improvement with PBO nets compared to standard LLINs against resistant mosquitoes [3] [6].

Implementation Guidelines and Operational Protocols

Targeting and Distribution Strategies

Table 3: Decision Framework for PBO LLIN Deployment

| Epidemiological Scenario | Resistance Level | Recommended Intervention | Rationale |

|---|---|---|---|

| High transmission (>30% prevalence) | Confirmed pyrethroid resistance (mortality <90% in WHO tests) | PBO LLINs as first-line intervention | Maximum impact on transmission; addresses resistance mechanism |

| Moderate transmission (10-30% prevalence) | Moderate pyrethroid resistance (mortality 90-97% in WHO tests) | PBO LLINs in resistance foci | Targeted approach to manage resistance while optimizing resources |

| Low transmission (<10% prevalence) | Suspected or confirmed resistance | PBO LLINs in specific resistance hotspots | Outbreak prevention and resistance containment |

| Any transmission level | Full susceptibility (mortality ≥98% in WHO tests) | Standard LLINs | Cost-saving where resistance not established |

National Malaria Control Programs should prioritize PBO LLIN deployment in areas with confirmed pyrethroid resistance mediated by cytochrome P450 enzymes, as this is the mechanism specifically countered by PBO synergism. The decision framework in Table 3 provides guidance for prioritizing deployment based on transmission intensity and resistance profiles. Implementation should be accompanied by monitoring systems to track epidemiological impact, net coverage, and the evolution of resistance mechanisms.

Distribution should follow WHO-recommended channels, including mass campaigns every 2-3 years to maintain universal coverage and continuous distribution through antenatal care services and immunization programs [5]. Integration with routine health services has proven effective, with studies showing that distributing LLINs during measles vaccination campaigns achieves high, rapid, and equitable coverage [5]. Post-distribution, community health workers should conduct household visits to promote proper net use and address misconceptions, as net usage directly correlates with protective efficacy [4].

Monitoring Coverage, Access, and Use

Regular monitoring of net coverage, access, and use is essential for evaluating program effectiveness and identifying implementation gaps:

Household Surveys: Conduct representative household surveys using standardized questionnaires 6-12 months post-distribution. Key indicators include: percentage of households with at least one LLIN, percentage of population with access to LLINs, and percentage of population who slept under LLIN the previous night [4].